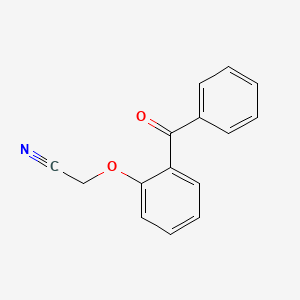

Acetonitrile, (2-benzoylphenoxy)-

Description

BenchChem offers high-quality Acetonitrile, (2-benzoylphenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile, (2-benzoylphenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

58430-06-1 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-(2-benzoylphenoxy)acetonitrile |

InChI |

InChI=1S/C15H11NO2/c16-10-11-18-14-9-5-4-8-13(14)15(17)12-6-2-1-3-7-12/h1-9H,11H2 |

InChI Key |

UEVJMJNTRIUOHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OCC#N |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Benzophenone and Acetonitrile Derivatives

Acetonitrile (B52724), (2-benzoylphenoxy)- is classified as a multifunctional compound, deriving its core characteristics from both benzophenone (B1666685) and acetonitrile. Structurally, it is a diaryl ketone where one of the phenyl rings is substituted at the ortho position with a cyanomethoxy group (-O-CH₂-CN).

As a Benzophenone Derivative : Benzophenones are diaryl ketones with the general structure (C₆H₅)₂CO. They are a prominent class of compounds in medicinal chemistry and materials science due to their photochemical properties and their presence in many natural products and synthetic drugs. nih.govresearchgate.net In Acetonitrile, (2-benzoylphenoxy)-, the fundamental benzophenone structure is modified by the attachment of the (cyanomethoxy)phenyl group to the carbonyl carbon, making it a substituted benzophenone.

As an Acetonitrile Derivative : Acetonitrile (CH₃CN) is the simplest organic nitrile. Its derivatives are characterized by the presence of a cyanomethyl (-CH₂CN) group. This functional group is a valuable synthon in organic synthesis due to the acidity of its α-protons and the reactivity of the nitrile group itself, which can be hydrolyzed, reduced, or converted into various heterocyclic systems. mdpi.com The compound can be viewed as an ether derivative of hydroxyacetonitrile (HOCH₂CN) with 2-hydroxybenzophenone (B104022).

The systematic IUPAC name for this compound is 2-(2-benzoylphenoxy)acetonitrile . The nomenclature indicates an acetonitrile molecule where one hydrogen of the methyl group is substituted by a (2-benzoylphenoxy) group.

Below is a table summarizing the key identifiers and properties of the compound.

| Property | Value |

| IUPAC Name | 2-(2-benzoylphenoxy)acetonitrile |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Synonyms | (2-Benzoylphenoxy)acetonitrile |

| CAS Number | 104593-35-3 |

| Molecular Weight | 237.25 g/mol |

| Topological Polar Surface Area (TPSA) | 59.9 Ų |

| logP (estimated) | 2.8 |

Overview of Research Significance of the 2 Benzoylphenoxy Acetonitrile Moiety

While specific research on Acetonitrile (B52724), (2-benzoylphenoxy)- is not extensively documented in publicly available literature, the significance of its core structural motifs—benzophenone (B1666685), diaryl ether, and acetonitrile—suggests considerable potential for scientific inquiry. The combination of these three components into a single molecule, the (2-benzoylphenoxy)acetonitrile moiety, provides a platform for developing novel compounds with unique biological or material properties.

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The ability of the benzophenone core to act as a photoinitiator also makes its derivatives useful in polymer chemistry and photochemistry.

The diaryl ether linkage is a common structural feature in many natural products and pharmaceuticals. This bond is generally stable and provides a specific spatial orientation between the two aromatic rings, which can be crucial for binding to biological targets. jsynthchem.com The synthesis and biological evaluation of benzophenone ether derivatives have demonstrated their potential as antileishmanial agents, highlighting the value of this structural combination. nih.gov

The acetonitrile group is a versatile functional handle in organic synthesis. mdpi.com It can be readily transformed into other functional groups such as carboxylic acids, amines, or amides, allowing for the further diversification of the lead structure. The nitrile group itself can participate in hydrogen bonding and other non-covalent interactions, which can influence the binding affinity of a molecule to a receptor. Recent studies have also explored the use of the cyanomethyl ether as a participating group in stereoselective glycosylation reactions. acs.org

Therefore, the research significance of the (2-benzoylphenoxy)acetonitrile moiety lies in its potential as a template for the discovery of new therapeutic agents or functional materials. The strategic combination of a photoactive and biologically relevant benzophenone core with a flexible diaryl ether linker and a synthetically versatile acetonitrile group makes it an attractive target for synthetic and medicinal chemists.

Evolution of Synthetic Strategies for Analogous Structures in Academic Inquiry

Ethereal Linkage Formation Strategies for the (2-benzoylphenoxy) Moiety

The most direct and widely employed method for constructing the (2-benzoylphenoxy) ether linkage is through nucleophilic substitution, specifically the Williamson ether synthesis. This approach involves the reaction of a 2-benzoylphenol with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile.

The mechanism commences with the deprotonation of the hydroxyl group of 2-benzoylphenol by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide ion in an Sₙ2 reaction to form the desired ether.

Key reaction parameters include the choice of base and solvent. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide. The reaction is typically carried out in a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile to facilitate the nucleophilic attack. The general conditions for this type of reaction are summarized in the table below.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 2-Benzoylphenol | Bromoacetonitrile | K₂CO₃ | Acetone or DMF | Reflux, 4-12 h |

| Substituted 2-Benzoylphenol | Chloroacetonitrile | NaH | THF or DMF | 0 °C to RT, 2-6 h |

| 2-Benzoylphenol | Bromoacetonitrile | Cs₂CO₃ | Acetonitrile | 60-80 °C, 3-8 h |

The efficiency of these reactions is generally high, though it can be influenced by the steric hindrance and electronic properties of substituents on the 2-benzoylphenol ring. This method is robust and allows for the synthesis of a wide array of substituted congeners by simply varying the starting phenol.

Photochemical transformations offer powerful and unique strategies for forming complex molecular architectures that may be inaccessible through conventional thermal methods. nih.gov While direct photochemical synthesis of Acetonitrile, (2-benzoylphenoxy)- is not widely documented, the principles of benzophenone photochemistry suggest plausible routes. Upon excitation with UV light, benzophenone and its derivatives can enter an excited state, enabling them to participate in reactions not observed in the ground state. researchgate.net

One potential photochemical strategy is based on the known reactivity of excited benzophenone moieties with C-H bonds. researchgate.net This could theoretically be applied in an intermolecular fashion. Another plausible approach is an intramolecular rearrangement, analogous to the photo-Fries rearrangement. In a related example, the photochemical irradiation of 10-acetylphenoxazine in methanol (B129727) was shown to yield 1-acetylphenoxazine and 3-acetylphenoxazine, demonstrating the migration of an acyl group onto the aromatic ring. electronicsandbooks.com This suggests that a suitably designed precursor could potentially rearrange under photochemical conditions to form the benzoylphenoxy skeleton. Such methods are appealing for generating molecular complexity from simple starting materials in a single step. nih.gov

Introduction of the Acetonitrile Moiety

The cyanomethyl group (-CH₂CN) can be introduced either by derivatizing a pre-existing functional group on the ether scaffold or through a direct cyanomethylation reaction.

A common and reliable method for synthesizing nitriles is the dehydration of the corresponding primary amide. In this context, the precursor molecule, 2-(2-benzoylphenoxy)acetic acid, can be converted into Acetonitrile, (2-benzoylphenoxy)- in a two-step sequence.

Amide Formation: The carboxylic acid is first converted into the primary amide, 2-(2-benzoylphenoxy)acetamide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849).

Amide Dehydration: The resulting amide is then dehydrated to yield the target nitrile. A variety of dehydrating agents can be used for this transformation, each with its own advantages regarding reaction conditions and substrate compatibility.

| Dehydrating Agent | Typical Conditions |

| Phosphorus pentoxide (P₂O₅) | Heating, neat or in a high-boiling solvent |

| Thionyl chloride (SOCl₂) | Reflux in an inert solvent (e.g., toluene) |

| Phosphoryl chloride (POCl₃) | Pyridine (B92270) or DMF, 0 °C to 100 °C |

| Trifluoroacetic anhydride (TFAA) | Pyridine or triethylamine, 0 °C to RT |

Additionally, processes have been developed for the direct conversion of carboxylic acids to nitriles. One such method involves reacting a complex formed between the carboxylic acid and a nitrogenous base (like pyridine) with ammonia at high temperatures (200–800 °C), often in the presence of a catalyst such as silica (B1680970) gel. google.com This one-pot approach avoids the isolation of the intermediate amide. The hydrolysis of nitriles to carboxylic acids is a well-known reaction, and these derivatization methods effectively represent the reverse process. lumenlearning.comlibretexts.org

Direct cyanomethylation refers to the introduction of the -CH₂CN group onto a substrate. The nucleophilic substitution reaction described in section 2.1.1, where the 2-benzoylphenoxide anion attacks a haloacetonitrile, is a prime example of a direct O-cyanomethylation.

Analogous transformations can be envisioned where acetonitrile itself participates in the reaction. For instance, the synthesis of benzoylacetonitrile (B15868) can be achieved by reacting an ethyl benzoate (B1203000) with acetonitrile in the presence of a strong base like potassium tert-butoxide or sodium ethoxide. chemicalbook.comprepchem.com This Claisen-type condensation demonstrates the ability to form a bond between a carbonyl-containing moiety and the methyl carbon of acetonitrile. A similar strategy could potentially be adapted to an electrophilic precursor derived from the benzoylphenol scaffold to introduce the acetonitrile group.

Stereoselective Synthesis of Chiral Acetonitrile, (2-benzoylphenoxy)- Derivatives

The structure of Acetonitrile, (2-benzoylphenoxy)- itself is achiral. However, the introduction of substituents on either the benzoyl ring or the phenoxy ring can create a chiral center, leading to the possibility of stereoisomers. The synthesis of a single enantiomer of such a chiral derivative requires a stereoselective approach.

There are two primary strategies for achieving stereoselectivity in this context:

Chiral Substrate Control: The synthesis can begin with an enantiomerically pure starting material. For example, if a chiral substituted 2-benzoylphenol is used in the Williamson ether synthesis (Section 2.1.1), the stereochemistry of the starting material will be transferred to the final product, yielding an enantiomerically enriched or pure sample. Alternatively, the racemic carboxylic acid precursor, 2-(2-benzoylphenoxy)acetic acid, could be resolved into its separate enantiomers using a chiral resolving agent, followed by the conversion of the desired enantiomer into the nitrile as described in section 2.2.1.

Chiral Catalyst Control: An asymmetric reaction can be employed to create the chiral center. For the nucleophilic substitution pathway, this could involve the use of a chiral phase-transfer catalyst. Such catalysts can create a chiral environment around the reacting ions, favoring the formation of one enantiomer over the other.

While these are established principles in asymmetric synthesis, their specific application to produce chiral derivatives of Acetonitrile, (2-benzoylphenoxy)- would require dedicated methodological development.

Sustainable and Catalytic Approaches in the Synthesis of Benzoylphenoxyacetonitriles

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases. youtube.com This method is particularly relevant for the synthesis of nitriles, where a nucleophilic cyanide source, often an inorganic salt, needs to react with an organic substrate. researchgate.net In the context of synthesizing benzoylphenoxyacetonitriles, PTC could be employed in the Williamson ether synthesis to form the phenoxy ether linkage or in the subsequent cyanation step.

A potential synthetic route could involve the reaction of a suitably substituted phenol with chloroacetonitrile under PTC conditions. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phenoxide ion from the aqueous phase to the organic phase, where it reacts with chloroacetonitrile. This approach avoids the need for anhydrous solvents and strong, hazardous bases, making the process greener and more economical. youtube.comacs.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. indexcopernicus.comnih.gov The synthesis of various heterocyclic compounds and other organic molecules has been significantly improved using this technology. researchgate.netrsc.org For the synthesis of benzoylphenoxyacetonitriles, microwave irradiation could be applied to the key bond-forming reactions. For instance, the ether synthesis between a phenol and an activated halo-compound, or the cyanation of a corresponding halide or sulfonate precursor, could be expedited under microwave conditions. nih.gov This rapid and efficient heating can reduce side product formation and energy consumption. indexcopernicus.com

Flow Chemistry:

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mit.edu A flow reaction system has been reported for the synthesis of benzoylacetonitrile from N,N-dimethylbenzamide and acetonitrile in the presence of LiHMDS, demonstrating the feasibility of this technology for producing related structures. researchgate.net

For the synthesis of (2-benzoylphenoxy)acetonitrile, a multi-step flow process could be designed. This might involve an initial Ullmann condensation or a nucleophilic aromatic substitution in a heated flow reactor to form the diaryl ether core, followed by an in-line cyanation step. The use of packed-bed reactors with immobilized catalysts could further enhance the sustainability and efficiency of the process. mit.edu

Catalytic Cyanation Methods:

Traditional cyanation methods often involve the use of highly toxic cyanide salts. Modern catalytic approaches aim to replace these with safer and more manageable cyanide sources. Copper-catalyzed cyanation of aryl iodides using a combination of DMF and ammonium bicarbonate as the cyanide source has been reported, offering a less hazardous alternative. rsc.org Another innovative, cyanide-free method involves the nickel-catalyzed reductive cyanation of organic chlorides using CO2 and ammonia. nih.gov This method shows excellent functional group tolerance and could potentially be adapted for the synthesis of benzoylphenoxyacetonitriles from a corresponding chlorinated precursor.

Furthermore, the direct catalytic synthesis of nitriles from alcohols and aqueous ammonia, mediated by a CuI/bpy/TEMPO system, presents a highly atom-economical and green route. organic-chemistry.org If a suitable alcohol precursor to (2-benzoylphenoxy)acetonitrile can be prepared, this method could offer a sustainable pathway to the final product.

| Sustainable Method | Potential Application in Benzoylphenoxyacetonitrile Synthesis | Key Advantages | Relevant Findings |

| Phase-Transfer Catalysis | Williamson ether synthesis; Nucleophilic cyanation | Milder reaction conditions, avoidance of hazardous bases and anhydrous solvents. youtube.com | Enables efficient reaction between immiscible reactants. researchgate.net |

| Microwave-Assisted Synthesis | Ether synthesis; Cyanation reactions | Rapid reaction times, higher yields, reduced energy consumption. indexcopernicus.comnih.gov | Accelerates a wide range of organic transformations. rsc.orgnih.gov |

| Flow Chemistry | Multi-step synthesis involving ether formation and cyanation | Enhanced safety, improved heat/mass transfer, scalability. mit.edu | Enables efficient synthesis of benzoylacetonitrile from amides. researchgate.net |

| Catalytic Cyanation | Conversion of aryl halides/chlorides to nitriles | Avoidance of toxic cyanide salts, use of safer cyanide sources. rsc.orgnih.gov | Copper and nickel catalysts enable cyanation with sources like CO2/NH3. rsc.orgnih.gov |

Radiochemical Synthesis of Labeled (2-benzoylphenoxy)acetamide Analogs for Mechanistic Investigations

Radiolabeled compounds are indispensable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) and for mechanistic studies of drug action. nih.govnih.gov The synthesis of radiolabeled analogs of (2-benzoylphenoxy)acetamide can provide crucial insights into their biological behavior and mechanism of action.

PET Radiotracer Synthesis (¹¹C and ¹⁸F):

Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are the most commonly used radionuclides for PET imaging. researchgate.net The short half-life of ¹¹C necessitates rapid synthetic procedures. nih.gov

The synthesis of ¹¹C-labeled phenoxyacetamide derivatives often involves the methylation of a suitable precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govumich.edu For a hypothetical ¹¹C-labeled (2-benzoylphenoxy)acetamide analog, a precursor with a free amine or hydroxyl group could be N- or O-methylated in the final step of the synthesis. For example, a desmethyl precursor of a methoxy-substituted benzoyl moiety could be reacted with [¹¹C]CH₃I or [¹¹C]CH₃OTf to yield the desired radiotracer. researchgate.net

Alternatively, the introduction of a ¹¹C-labeled carbonyl group can be achieved using [¹¹C]CO₂ or [¹¹C]CO. researchgate.netnih.gov For instance, a Stille or Suzuki coupling reaction with [¹¹C]CO could be employed to introduce the benzoyl group at a late stage of the synthesis.

Fluorine-18 labeling is often achieved by nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) with [¹⁸F]fluoride. For a ¹⁸F-labeled (2-benzoylphenoxy)acetamide analog, a precursor bearing such a leaving group on the benzoyl or phenoxy ring would be required. The development of one-step ¹⁸F-labeling of biomolecules using organotrifluoroborates and aqueous [¹⁸F]fluoride offers a promising and versatile method that could be adapted for this purpose. nih.gov Silicon-based fluoride (B91410) acceptors have also been developed for the ¹⁸F-labeling of sensitive biomolecules. nih.gov

Synthesis of Tritiated Analogs:

Tritium (B154650) (³H) labeling is valuable for in vitro binding assays and for absorption, distribution, metabolism, and excretion (ADME) studies, providing high sensitivity for quantitative analysis. nih.govmdpi.com Tritium can be introduced into the (2-benzoylphenoxy)acetamide scaffold via catalytic tritiation of an unsaturated precursor (e.g., containing a double or triple bond) or through catalytic halogen-tritium exchange. mdpi.com The development of iridium-based catalysts for hydrogen isotope exchange (HIE) reactions allows for the direct labeling of C-H bonds, offering a powerful tool for late-stage tritium labeling. youtube.com

Mechanistic Investigations:

Radiolabeled enzyme inhibitors are powerful tools for studying enzyme kinetics, target engagement, and in vivo target validation. nih.gov If (2-benzoylphenoxy)acetamide and its congeners are found to inhibit a specific enzyme, their radiolabeled versions can be used to:

Determine binding affinities and kinetics through in vitro radioligand binding assays.

Visualize and quantify target enzyme expression and distribution in vivo using PET imaging.

Elucidate metabolic pathways by tracking the fate of the radiolabeled compound and its metabolites. mdpi.com

The data obtained from such studies are crucial for understanding the compound's mechanism of action and for its further development as a potential therapeutic or diagnostic agent.

| Isotope | Labeling Precursor/Method | Application | Key Findings in Related Systems |

| ¹¹C | [¹¹C]CH₃I, [¹¹C]CH₃OTf, [¹¹C]CO₂, [¹¹C]CO | PET Imaging | Rapid synthesis of ¹¹C-labeled celecoxib (B62257) and naltrindole (B39905) derivatives has been achieved. umich.eduresearchgate.net |

| ¹⁸F | Nucleophilic substitution with [¹⁸F]F⁻; Organotrifluoroborates; Silicon-based acceptors | PET Imaging | One-step labeling of peptides with ¹⁸F is possible under aqueous conditions. nih.govnih.gov |

| ³H | Catalytic tritiation of unsaturated precursors; Halogen-tritium exchange; H/D exchange | In vitro assays, ADME studies | Iridium-catalyzed HIE allows for late-stage tritium labeling of complex molecules. nih.govyoutube.com |

Reaction Kinetics and Rate Determining Steps in Derivatization Reactions

In the context of acetonitrile derivatives, base-promoted reactions are common. For example, the condensation of aryl acetonitriles with acrylonitrile (B1666552) proceeds via a mechanism initiated by the deprotonation of the methylene (B1212753) group of the aryl acetonitrile to form a cyano-alkylide anion. nih.gov This is followed by a series of Michael additions and an intramolecular condensation. nih.gov The specific kinetics and which of these steps is rate-determining would depend on the reaction conditions and the nature of the substituents.

Interactive Table: Factors Influencing Reaction Rates

| Factor | Description | Impact on Acetonitrile, (2-benzoylphenoxy)- Reactions |

|---|---|---|

| Concentration | The amount of reacting species per unit volume. | Increasing the concentration of reactants involved in the rate-determining step generally increases the reaction rate. |

| Temperature | A measure of the average kinetic energy of the molecules. | Higher temperatures typically lead to faster reaction rates by providing more molecules with the necessary activation energy. |

| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate. |

| Solvent | The medium in which the reaction takes place. | The polarity and protic/aprotic nature of the solvent can influence the stability of reactants, intermediates, and transition states, thus affecting the reaction rate. Acetonitrile itself is a common solvent for many organic reactions. nih.govbeilstein-journals.orgresearchgate.net |

Characterization of Transient Intermediates in Reactions of the (2-benzoylphenoxy)acetonitrile Moiety (e.g., Radical Intermediates in Photoreactions)

Transient intermediates are short-lived species that are formed during a chemical reaction but are not present in the final products. Their detection and characterization are vital for elucidating reaction mechanisms. In the photoreactions of molecules containing the benzophenone moiety, which is structurally related to the benzoylphenoxy group, radical intermediates are commonly observed.

Nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy is a powerful technique used to study the photoinduced reactions of such compounds. nih.gov For instance, in the photolysis of 3-(hydroxymethyl)benzophenone in acetonitrile, a neutral triplet state was observed on the nanosecond to microsecond timescale. nih.gov In a hydrogen-donating solvent like 2-propanol, this triplet state can abstract a hydrogen atom to form a ketyl radical. nih.gov

In aqueous acetonitrile solutions, the triplet state of 3-(hydroxymethyl)benzophenone reacts with water to produce the corresponding arylphenyl ketyl radical. nih.gov Under acidic conditions, more complex photochemical reactions can occur, including photoreduction, photohydration, and a novel photoredox reaction, which may involve triplet biradical species. nih.gov The formation of stable radical anions has also been observed for rhodamine dyes in aqueous thiol-containing solutions upon photoreduction of the triplet state. rsc.org

Electrocatalytic and Homogeneous Catalytic Pathways for Transformations of Acetonitrile, (2-benzoylphenoxy)-

Catalysis plays a pivotal role in the transformation of organic molecules by providing more efficient and selective reaction pathways. Both electrocatalytic and homogeneous catalytic methods can be applied to reactions involving acetonitrile and its derivatives.

Electrocatalysis: This approach utilizes an electrode surface to catalyze a reaction. For instance, a micro-electro-activated carbon fiber (ME-ACF) system has been shown to be effective in the treatment of acetonitrile wastewater. nih.gov The removal mechanism involves both electrically enhanced adsorption and electro-catalytic hydrolysis. nih.gov In this process, acetonitrile molecules are adsorbed onto the electrode surface, where they can be hydrolyzed, potentially to acetamide (B32628) and then to ammonium acetate. nih.gov Density functional theory (DFT) simulations can be used to investigate the reaction pathways, such as the hydroxide-catalyzed hydrolysis of acetonitrile. nih.gov

Homogeneous Catalysis: This involves a catalyst that is in the same phase as the reactants. Transition metal complexes are often employed as homogeneous catalysts. For example, copper(II)-bipyridine complexes have been shown to mediate the C-C bond cleavage of acetonitrile. rsc.org In the synthesis of β-ketonitriles from amides and acetonitrile, lithium hexamethyldisilazide (LiHMDS) can be used as a base to facilitate the reaction under flow conditions. researchgate.net Furthermore, copper catalysts have been utilized for the cyanoalkylative aziridination of N-sulfonyl allylamines with alkyl nitriles. mdpi.com

Photochemical Reaction Mechanisms of Benzoylphenoxy-Containing Structures

The benzoylphenoxy moiety, containing a benzophenone-like chromophore, is expected to exhibit rich photochemistry. The absorption of light promotes the molecule to an excited electronic state, from which various chemical reactions can occur. nou.edu.ng These reactions often proceed via different mechanisms than thermal reactions and can lead to the formation of unique intermediates and products. nou.edu.ng

Hydrogen Atom Transfer and Photoinduced Radical Formation

A key photochemical process for benzophenone and related structures is intermolecular hydrogen atom transfer (HAT). researchgate.netnih.gov Upon excitation to the triplet state, the benzophenone moiety can abstract a hydrogen atom from a suitable donor molecule. nih.govresearchgate.net This process generates a ketyl radical and a radical derived from the hydrogen donor. nih.gov The reactivity in HAT reactions is influenced by factors such as bond dissociation energies and the electronic properties of both the hydrogen abstractor and the donor. nih.govscripps.edu

Bond Cleavage Processes (e.g., C-O Bond Photolysis)

Photochemical reactions can also lead to the cleavage of chemical bonds. The energy of the absorbed photon can be sufficient to break covalent bonds within the molecule. For benzoylphenoxy structures, the C-O bond connecting the benzoyl and phenoxy groups could be a potential site for photolysis. The likelihood of a specific bond cleavage depends on the bond strength and the nature of the excited state. While direct evidence for C-O bond photolysis in Acetonitrile, (2-benzoylphenoxy)- was not found in the search results, it remains a plausible photochemical pathway for related aromatic ethers.

Computational Probing of Reaction Coordinate and Transition States for Acetonitrile, (2-benzoylphenoxy)- Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for elucidating reaction mechanisms. nih.govnih.gov It allows for the investigation of reaction coordinates, which map the energetic pathway from reactants to products, and the characterization of transition states, which are the high-energy structures that must be overcome for a reaction to occur. youtube.com

For reactions involving acetonitrile derivatives, DFT calculations can provide insights into:

Reaction Energetics: Calculating the free energy of activation (ΔG‡) can help to predict reaction rates and compare the feasibility of different proposed mechanisms. researchgate.net

Transition State Structures: Determining the geometry of transition states can reveal the key bond-forming and bond-breaking events that occur during the reaction.

Intermediate Stability: The energies of intermediates can be calculated to understand their role and lifetime in the reaction pathway. nih.gov

For example, DFT has been used to study the electrocatalytic hydrolysis of acetonitrile, helping to elucidate the steps involved in the formation of acetic acid. nih.gov Similarly, computational studies have been applied to understand the reactivity of N-chlorosulfonamides with sulfides, where the computed and experimental ΔG‡ values were in good agreement. researchgate.net Such computational approaches could be applied to model the various reactions of Acetonitrile, (2-benzoylphenoxy)-, including its derivatization, photochemical transformations, and catalytic conversions, to provide a detailed, atomistic understanding of its reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of Acetonitrile, 2 Benzoylphenoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like Acetonitrile (B52724), (2-benzoylphenoxy)-. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete picture of the molecular framework can be assembled.

Advanced ¹H-NMR and ¹³C-NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the proton and carbon environments within the molecule. uobasrah.edu.iq However, for a molecule with multiple aromatic rings and functional groups like Acetonitrile, (2-benzoylphenoxy)-, one-dimensional spectra can be complex and overlapping. ugm.ac.id Advanced two-dimensional (2D) NMR techniques are therefore crucial for complete and unambiguous assignment. science.govprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.eduyoutube.com For Acetonitrile, (2-benzoylphenoxy)-, COSY would be instrumental in identifying the spin systems of the two aromatic rings, showing correlations between adjacent protons. It would also confirm the connectivity within any aliphatic portions of the molecule. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com By combining the information from ¹H and ¹³C spectra, HSQC allows for the direct assignment of protonated carbons. For instance, each aromatic C-H group and the methylene (B1212753) (-CH2-) group of the acetonitrile moiety would show a cross-peak in the HSQC spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon of the benzoyl group and the carbons at the points of substitution on the aromatic rings. github.io For example, a correlation between the methylene protons and the carbonyl carbon would confirm their proximity.

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for Acetonitrile, (2-benzoylphenoxy)-

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Multiple signals in the aromatic region (approx. 7.0-8.5 ppm). A singlet for the methylene (-CH₂) group. | Identifies different types of protons and their chemical environments. |

| ¹³C NMR | Signals for aromatic carbons, a carbonyl carbon (C=O), a nitrile carbon (C≡N), and a methylene carbon (-CH₂). careerendeavour.com | Shows the number and types of carbon atoms in the molecule. |

| COSY | Cross-peaks between adjacent aromatic protons on both rings. | Establishes proton-proton connectivity within spin systems. sdsu.eduyoutube.com |

| HSQC | Correlation peaks for each C-H bond in the aromatic rings and the methylene group. | Directly links protons to the carbons they are attached to. sdsu.eduyoutube.com |

| HMBC | Correlations between methylene protons and the nitrile carbon, the ether oxygen-linked aromatic carbon, and the carbonyl carbon. Correlations from aromatic protons to other carbons within and between the rings. | Provides long-range connectivity information, crucial for assembling the molecular fragments and identifying quaternary carbons. sdsu.eduyoutube.com |

Solid-State NMR for Crystalline Forms or Materials Incorporating the Compound

While solution-state NMR provides detailed information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of Acetonitrile, (2-benzoylphenoxy)- in its crystalline form or when incorporated into a larger material matrix. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing information about molecular packing, polymorphism, and intermolecular interactions that are averaged out in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. jascoinc.com Each functional group has characteristic vibrational frequencies that can be used for its identification.

Infrared (IR) Spectroscopy: The IR spectrum of Acetonitrile, (2-benzoylphenoxy)- would show characteristic absorption bands for the nitrile (C≡N) group, typically around 2250 cm⁻¹. The carbonyl (C=O) stretch of the benzoyl group would appear as a strong band in the region of 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. temple.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile and aromatic ring vibrations are often strong in the Raman spectrum. researchgate.netias.ac.innih.gov

Table 2: Expected Vibrational Frequencies for Acetonitrile, (2-benzoylphenoxy)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Nitrile (C≡N) | Stretching | ~2250 ias.ac.in | IR, Raman |

| Carbonyl (C=O) | Stretching | ~1680 | IR |

| Aromatic Rings | C=C Stretching | 1400-1600 | IR, Raman |

| Ether (C-O-C) | Asymmetric Stretching | 1200-1275 | IR |

| Methylene (-CH₂-) | C-H Stretching | 2850-2960 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the determination of its elemental composition and molecular formula. researchgate.net For Acetonitrile, (2-benzoylphenoxy)-, HRMS would confirm the expected molecular formula of C₁₅H₁₁NO₂.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. nih.gov By analyzing the fragmentation pattern, it is possible to deduce the connectivity of the different parts of the molecule. For Acetonitrile, (2-benzoylphenoxy)-, expected fragmentation pathways could include the cleavage of the ether bond, loss of the cyanomethyl group, and fragmentation of the benzoyl group.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. science-softcon.de The benzophenone (B1666685) chromophore in Acetonitrile, (2-benzoylphenoxy)- is expected to exhibit characteristic n→π* and π→π* transitions. The n→π* transition of the carbonyl group is typically weak and appears at longer wavelengths (around 330-360 nm), while the π→π* transitions of the aromatic rings are more intense and occur at shorter wavelengths. masterorganicchemistry.com

Fluorescence spectroscopy can provide insights into the emissive properties of the molecule. While benzophenone itself is weakly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, the substitution pattern in Acetonitrile, (2-benzoylphenoxy)- could influence its fluorescence quantum yield and lifetime.

Table 3: Expected Electronic Spectroscopy Data for Acetonitrile, (2-benzoylphenoxy)-

| Technique | Expected Observation | Interpretation |

| UV-Vis Absorption | Absorption bands corresponding to n→π* and π→π* transitions. masterorganicchemistry.com | Provides information about the electronic structure and chromophores present. |

| Fluorescence | Potential weak fluorescence emission. | Reveals information about the excited singlet state and its deactivation pathways. |

Time-Resolved Spectroscopic Methods for Excited State Dynamics and Reaction Intermediates (e.g., Laser Flash Photolysis, Femtosecond Spectroscopy)

Time-resolved spectroscopic techniques are essential for studying the dynamics of excited states and identifying short-lived reaction intermediates. unipr.itvu.lt

Laser Flash Photolysis (LFP): This technique can be used to generate and study the triplet excited state of the benzophenone moiety in Acetonitrile, (2-benzoylphenoxy)-. acs.orgnih.govresearchgate.net The triplet state of benzophenone is known to be a reactive intermediate, and LFP can be used to measure its lifetime and reactivity. acs.org

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This technique allows for the observation of ultrafast processes that occur on the femtosecond to picosecond timescale, such as intersystem crossing from the excited singlet state to the triplet state. rsc.orgrsc.orgmdpi.com For Acetonitrile, (2-benzoylphenoxy)-, fs-TAS could be used to directly observe the formation of the triplet state and any other short-lived intermediates. researchgate.net

Spectroelectrochemical Studies for Redox Behavior and Associated Structural Changes

Spectroelectrochemistry is a powerful analytical technique that provides insights into the electronic and structural changes a molecule undergoes during redox reactions. In a typical experiment for a compound like Acetonitrile, (2-benzoylphenoxy)-, a solution of the compound in an appropriate solvent, often acetonitrile due to its wide electrochemical window and ability to dissolve many organic compounds, would be subjected to a controlled potential.

The setup would involve a three-electrode system within a specialized cell that allows for simultaneous electrochemical control and spectroscopic monitoring, typically using UV-Vis or infrared spectroscopy. As the potential is swept or held at specific values corresponding to the reduction or oxidation of the benzophenone or other redox-active moieties, changes in the absorption spectrum are recorded. These spectral changes would indicate the formation of radical anions or other intermediate species. Analysis of the spectroelectrochemical data would help in elucidating the kinetics and thermodynamics of the electron transfer processes. For instance, the generation of a radical anion from the benzophenone carbonyl group would be expected to cause significant shifts in the π-π* and n-π* transitions observable in the UV-Vis spectrum.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis on Acetonitrile, (2-benzoylphenoxy)-, a single crystal of high quality would first need to be grown. This is often a challenging step, requiring careful selection of solvents and crystallization conditions.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed. The data processing and structure solution would reveal precise information, including:

Bond lengths and angles: Providing a detailed geometric description of the molecule.

Conformation: Determining the dihedral angles between the phenyl rings and the orientation of the cyanomethoxy group relative to the benzophenone core. This is crucial for understanding the molecule's steric and electronic properties.

Intermolecular interactions: Identifying any hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the crystal packing.

Theoretical and Computational Chemistry Approaches to Acetonitrile, 2 Benzoylphenoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

While no specific quantum chemical calculations for Acetonitrile (B52724), (2-benzoylphenoxy)- were found, studies on similar aryl acetonitrile derivatives provide a template for how such an investigation could be approached.

Density Functional Theory (DFT) Studies on Ground and Excited States

A general finding for aryl acetonitrile derivatives is that they tend to behave as nucleophiles (electron donors) in reactions. jmaterenvironsci.com This is supported by their calculated electronic potential and a relatively low global electrophilicity index. jmaterenvironsci.com In reactions with electrophilic partners like alkyl nitroindazoles, electron transfer is predicted to occur from the aryl acetonitrile derivative. jmaterenvironsci.com The maximum charge that can be acquired by the aryl acetonitrile system from its environment (ΔNmax) is also typically lower than that of its electrophilic reactant. jmaterenvironsci.com

Table 1: Calculated Global Reactivity Descriptors for General Aryl Acetonitrile Derivatives

| Descriptor | Typical Value (eV) | Implication |

|---|---|---|

| Electronic Potential | -3.5 to -4.2 | Indicates tendency to donate electrons jmaterenvironsci.com |

| Global Electrophilicity Index (ω) | ~1.1 | Classifies the molecule as a moderate nucleophile jmaterenvironsci.com |

Note: These values represent a class of compounds and not specifically Acetonitrile, (2-benzoylphenoxy)-. Data sourced from a study on various aryl acetonitrile derivatives. jmaterenvironsci.com

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions

There are no published studies using high-accuracy ab initio or post-Hartree-Fock methods specifically for Acetonitrile, (2-benzoylphenoxy)-. These methods, while computationally more intensive than DFT, are the gold standard for obtaining precise predictions of molecular properties and reaction energetics.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

No literature detailing molecular dynamics (MD) simulations for Acetonitrile, (2-benzoylphenoxy)- could be located. MD simulations would be invaluable for exploring its conformational flexibility, particularly the rotation around the ether linkage and the benzoyl group, and for understanding how solvent molecules arrange around it and influence its behavior.

Reaction Mechanism Prediction and Energy Landscape Mapping

Specific reaction mechanisms involving Acetonitrile, (2-benzoylphenoxy)- have not been computationally mapped. However, general theoretical studies on aryl acetonitriles suggest that local reactivity indices, such as the Fukui function, can successfully predict regioselectivity in their reactions. jmaterenvironsci.com For instance, in nucleophilic substitution reactions, these calculations can identify the most reactive atoms. jmaterenvironsci.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There is no available research where the spectroscopic parameters (e.g., IR, NMR) of Acetonitrile, (2-benzoylphenoxy)- have been computationally predicted and compared with experimental spectra. Such a study would typically involve methods like the Gauge-Independent Atomic Orbital (GIAO) method for NMR chemical shifts and frequency calculations for vibrational spectra, often performed at the DFT level. jmaterenvironsci.com

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

No specific Quantitative Structure-Reactivity Relationship (QSRR) models for Acetonitrile, (2-benzoylphenoxy)- were found. QSRR studies establish a statistical relationship between the chemical structure (represented by calculated molecular descriptors) and the reactivity of a series of compounds. While the global reactivity descriptors calculated for the general class of aryl acetonitriles could serve as a starting point, a dedicated QSRR study would require experimental reactivity data for a set of closely related molecules, which is currently unavailable. jmaterenvironsci.com

Frontier Molecular Orbital (FMO) Analysis of Reactive Sites

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. niscpr.res.in A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. niscpr.res.innih.gov

For Acetonitrile, (2-benzoylphenoxy)-, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The HOMO is likely distributed over the electron-rich phenoxy ring and the oxygen atom of the ether linkage, as these are regions of higher electron density. The LUMO, on the other hand, is expected to be localized on the electron-withdrawing benzoyl and nitrile functional groups. Specifically, the carbonyl carbon of the benzophenone (B1666685) moiety and the carbon of the nitrile group are potential electrophilic centers. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. niscpr.res.in This analysis is crucial for predicting how the molecule will interact with other reagents.

Table 1: Representative FMO Properties for Aromatic Ketone and Nitrile Compounds

| Property | Energy Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.18 | Indicates electron-donating ability |

| LUMO Energy | -3.31 | Indicates electron-accepting ability |

Note: The values in this table are representative examples for structurally related compounds and are used to illustrate the concepts of FMO analysis.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to understanding its chemical properties, including its dipole moment and intermolecular interactions. niscpr.res.in Mulliken population analysis is a computational method used to estimate partial atomic charges, providing a quantitative picture of the charge distribution. wikipedia.org Although sensitive to the choice of basis set in calculations, it offers valuable qualitative insights. wikipedia.orguni-muenchen.de

An even more intuitive tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions of positive and negative potential. researchgate.net Color-coding is used to represent these areas: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

In Acetonitrile, (2-benzoylphenoxy)-, the MEP map would show significant negative potential (red) around the carbonyl oxygen and the nitrogen of the nitrile group due to their high electronegativity and the presence of lone pairs of electrons. These sites represent the most likely points for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings and, most notably, the carbonyl carbon atom. This information helps in predicting the geometry of intermolecular interactions. brainly.combrainly.com

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in Acetonitrile, (2-benzoylphenoxy)-

| Atom | Functional Group | Expected Partial Charge | Role |

|---|---|---|---|

| O | Carbonyl (C=O) | Negative | Nucleophilic center, H-bond acceptor |

| N | Nitrile (C≡N) | Negative | Nucleophilic center, H-bond acceptor |

| C | Carbonyl (C=O) | Positive | Electrophilic center |

| C | Nitrile (C≡N) | Positive | Electrophilic center |

Note: This table presents expected charge characteristics based on the principles of Mulliken population analysis and electronegativity.

Computational Screening and Design of Acetonitrile, (2-benzoylphenoxy)- Derivatives for Specific Chemical Functions

Computational chemistry is instrumental in the rational design of new molecules with tailored properties, avoiding the time-consuming and expensive process of trial-and-error synthesis. Through computational screening, derivatives of a parent molecule like Acetonitrile, (2-benzoylphenoxy)- can be virtually created and evaluated for desired chemical functions.

A key technique in this area is the Quantitative Structure-Activity Relationship (QSAR). QSAR studies aim to build mathematical models that correlate variations in molecular structure with changes in a specific activity, such as chemical reactivity or biological efficacy. nih.gov These models use molecular descriptors—numerical values that quantify molecular properties—to predict the activity of new, untested compounds. Important electronic descriptors in QSAR studies often include the HOMO and LUMO energies and the dipole moment. nih.gov

For Acetonitrile, (2-benzoylphenoxy)-, computational screening could be used to design derivatives with enhanced reactivity or specific electronic properties. For instance, by adding electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) to the aromatic rings, it is possible to systematically tune the HOMO and LUMO energy levels.

Adding electron-donating groups would raise the HOMO energy level, making the derivative a better nucleophile.

Adding electron-withdrawing groups would lower the LUMO energy level, making the derivative a better electrophile.

Advanced Applications of Acetonitrile, 2 Benzoylphenoxy in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The chemical architecture of Acetonitrile (B52724), (2-benzoylphenoxy)- makes it a pivotal precursor for the synthesis of a wide range of complex organic molecules. Its reactive sites allow for the construction of intricate molecular frameworks, particularly functionalized heterocyclic compounds and polymeric structures.

Precursor for Functionalized Heterocyclic Compounds

Acetonitrile, (2-benzoylphenoxy)- serves as a valuable starting material for the synthesis of various functionalized heterocyclic compounds, including pyridine (B92270), oxazole (B20620), and benzimidazole (B57391) derivatives. The presence of the nitrile and benzoyl groups facilitates cyclization reactions to form these important chemical scaffolds, which are prevalent in medicinal chemistry and materials science.

Pyridine Derivatives: The reaction of (2-benzoylphenoxy)acetonitrile with various reagents can lead to the formation of highly substituted pyridine rings. For instance, its derivatives can undergo condensation reactions to yield complex pyridine structures. nih.govresearchgate.net The synthesis of certain pyridine derivatives from related benzoylacetonitrile (B15868) compounds has been well-documented, highlighting the utility of the benzoylacetonitrile moiety in constructing this class of heterocycles. researchgate.net

Oxazole Derivatives: The synthesis of oxazole derivatives can be achieved through various synthetic routes. While direct synthesis from Acetonitrile, (2-benzoylphenoxy)- is not extensively detailed, the analogous compound, 2-cyanomethyl benzoxazole (B165842), which shares the cyanomethyl functional group, is a key precursor for a variety of benzoxazole derivatives. jofamericanscience.orggoogle.com This suggests the potential for Acetonitrile, (2-benzoylphenoxy)- to be utilized in similar cyclization strategies to form oxazole rings. General methods for synthesizing oxazole derivatives often involve the reaction of α-haloketones with amides (Bredereck reaction) or the reaction of aldehydes with tosylmethyl isocyanide (Van Leusen reaction). ijpsonline.com

Benzimidazole Derivatives: Benzimidazoles are another class of heterocyclic compounds that can be synthesized using precursors with nitrile functionalities. jocpr.comjapsonline.comihmc.usnih.gov The synthesis often involves the condensation of o-phenylenediamines with various carbonyl compounds or their derivatives. jocpr.comijrar.org The reactivity of the nitrile group in Acetonitrile, (2-benzoylphenoxy)- could be harnessed in reactions with o-phenylenediamines to construct the benzimidazole core. For example, the reaction of o-phenylenediamine (B120857) with 2-cyanoguanidine is a known method for producing 2-guanidinobenzimidazole, a precursor for more complex benzimidazole derivatives. jocpr.com

Table 1: Examples of Heterocyclic Compounds Derived from Related Precursors

| Heterocycle Class | Precursor Example | Synthetic Method | Reference |

| Pyridine | Benzoylacetonitrile | Condensation Reactions | researchgate.net |

| Oxazole | 2-cyanomethyl benzoxazole | Condensation with Aldehydes | jofamericanscience.org |

| Benzimidazole | o-phenylenediamine and 2-cyanoguanidine | Condensation | jocpr.com |

Building Block for Polymeric Structures and Macromolecular Architectures

The reactivity of Acetonitrile, (2-benzoylphenoxy)- also extends to the field of polymer chemistry, where it can serve as a monomer or a key building block for the creation of complex macromolecular architectures. kinampark.com The nitrile group can undergo polymerization under specific conditions, such as high pressure, leading to the formation of polymers with unique structures and properties. nih.govcarnegiescience.eduosti.gov

Research has shown that acetonitrile itself can polymerize via a hydrogen transfer reaction under extreme conditions, forming dimers, 1D chains, and 2D nanoribbons. nih.govcarnegiescience.eduosti.gov This suggests that the nitrile functionality within Acetonitrile, (2-benzoylphenoxy)- could be similarly activated to participate in polymerization reactions. Furthermore, the benzoyl and phenoxy groups can be functionalized to introduce polymerizable groups, allowing for its incorporation into various polymer backbones. This approach enables the design of polymers with tailored properties, such as specific thermal behavior or reactivity for post-polymerization modification. mdpi.com The ability to create block copolymers with distinct architectures opens up possibilities for applications in areas like drug delivery and nanotechnology. kinampark.compsu.edu

Applications in Catalysis and Ligand Development

The structural features of Acetonitrile, (2-benzoylphenoxy)- also lend themselves to applications in catalysis and the development of novel ligands for transition metal-catalyzed reactions.

Photoinitiator in Advanced Photopolymerization Systems

Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. polymerinnovationblog.com Benzophenone (B1666685), a key structural component of Acetonitrile, (2-benzoylphenoxy)-, is a well-known Type II photoinitiator. polymerinnovationblog.com Type II photoinitiators work in conjunction with a co-initiator, typically an alcohol or an amine, to generate free radicals upon UV irradiation. polymerinnovationblog.com

The benzophenone moiety in Acetonitrile, (2-benzoylphenoxy)- can absorb UV light, leading to an excited state that can then abstract a hydrogen atom from a suitable donor molecule, thereby generating the radicals necessary to initiate polymerization. This property makes it a potential candidate for use in advanced photopolymerization systems, where precise control over the initiation process is crucial.

Ligand in Transition Metal-Catalyzed Reactions

The nitrile group in Acetonitrile, (2-benzoylphenoxy)- can act as a ligand, coordinating to transition metal centers. wikipedia.org Nitrile ligands are classified as L-type ligands (neutral Lewis bases) and are considered soft donors. wikipedia.org They can form stable complexes with a variety of transition metals, and these complexes often serve as catalysts or precatalysts in a wide range of organic transformations. nih.govresearchgate.netrsc.org

The ability of the nitrile to coordinate to metals, combined with the potential for the benzoyl and phenoxy groups to be modified, allows for the design of tailored ligands. These ligands can influence the steric and electronic environment around the metal center, thereby controlling the activity and selectivity of the catalyst. For example, complexes of palladium with nitrile ligands are used in various cross-coupling reactions. wikipedia.org

Integration into Advanced Materials for Specific Chemical Properties

The unique combination of functional groups in Acetonitrile, (2-benzoylphenoxy)- makes it an attractive component for integration into advanced materials, imparting specific chemical properties.

One notable application is in the development of photo-crosslinkable materials. nih.gov The benzophenone moiety, as mentioned earlier, is photoactive. This property can be exploited to create materials that undergo cross-linking upon exposure to UV light. This process can transform a soluble polymer into an insoluble network, which is useful for applications such as coatings, adhesives, and in the fabrication of microelectronics. The introduction of benzophenone into materials like cellulose (B213188) nanofibrils has been shown to enhance their tensile strength, even in wet conditions. nih.gov

Based on the performed searches, there is no publicly available scientific literature detailing the specific use of "Acetonitrile, (2-benzoylphenoxy)-" in bio-inspired chemical processes. While the field of bio-inspired chemistry, including the design of artificial enzymes and biomimetic catalysis, is a vibrant area of research, the application of this particular compound has not been documented in the accessible resources.

Therefore, it is not possible to provide an article on the "" with a focus on its "Exploration of its Potential in Bio-inspired Chemical Processes" as requested. The foundational information required to construct such an article is absent from the current body of scientific publications.

Future Research Trajectories and Emerging Paradigms in Acetonitrile, 2 Benzoylphenoxy Research

Development of Novel and Efficient Synthetic Routes for the Compound and its Analogs

The pursuit of more efficient, sustainable, and versatile synthetic methodologies for Acetonitrile (B52724), (2-benzoylphenoxy)- and its analogs is a cornerstone of future research. Current synthetic strategies, while effective, often present limitations in terms of yield, scalability, and environmental impact. The development of novel routes will likely focus on catalyst innovation, flow chemistry, and the exploration of unconventional starting materials.

Future research will likely target the design of catalysts that can facilitate the synthesis with higher atom economy and under milder reaction conditions. The exploration of photocatalysis and electrochemistry represents a promising avenue, potentially offering greener and more selective synthetic pathways. Continuous flow synthesis is another area of intense interest, promising enhanced control over reaction parameters, improved safety, and seamless scalability from laboratory to industrial production.

The synthesis of a diverse library of analogs is crucial for structure-activity relationship (SAR) studies and the discovery of new applications. High-throughput experimentation (HTE) will be instrumental in rapidly screening various catalysts, solvents, and reaction conditions to identify optimal synthetic protocols for a wide range of substituted (2-benzoylphenoxy)acetonitrile derivatives.

Table 1: Potential Catalytic Systems for Novel Synthetic Routes

| Catalyst Type | Potential Advantages | Target Reaction |

|---|---|---|

| Photocatalyst (e.g., Iridium-based) | Mild reaction conditions, high selectivity | C-O or C-C bond formation |

| Electrocatalyst (e.g., Nickel-based) | Avoids stoichiometric reagents, precise control | Cross-coupling reactions |

| Biocatalyst (e.g., Engineered Enzymes) | High enantioselectivity, green chemistry | Asymmetric synthesis of chiral analogs |

Deeper Mechanistic Understanding via In Situ and Operando Spectroscopic Techniques

A profound understanding of the reaction mechanisms governing the synthesis and transformations of Acetonitrile, (2-benzoylphenoxy)- is paramount for rational optimization and the design of new reactions. The application of in situ and operando spectroscopic techniques will be pivotal in elucidating the intricate details of these chemical processes in real-time.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable information on the formation and consumption of intermediates, the role of the catalyst, and the influence of reaction parameters on the reaction pathway. researchgate.netunito.itdoi.org Operando studies, which involve characterization under actual reaction conditions, will be particularly crucial for understanding catalyst behavior and deactivation mechanisms. researchgate.netunito.it

By combining these advanced spectroscopic methods with kinetic studies, researchers can construct detailed mechanistic models. This deeper understanding will enable the targeted design of more efficient catalysts and the optimization of reaction conditions to maximize yield and selectivity.

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry and theoretical modeling are set to play an increasingly predictive role in the study of Acetonitrile, (2-benzoylphenoxy)-. Density functional theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed selectivities. These theoretical insights can guide experimental efforts, saving significant time and resources.

Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict the physical, chemical, and biological properties of novel analogs. This predictive capability will accelerate the discovery of compounds with desired characteristics for specific applications. The synergy between computational prediction and experimental validation will be a powerful engine for innovation in this field.

Table 2: Application of Theoretical Models in Acetonitrile, (2-benzoylphenoxy)- Research

| Modeling Technique | Research Objective | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Transition state energies, reaction barriers |

| Molecular Dynamics (MD) | Study solvent effects and conformational changes | Solvation energies, conformational preferences |

Exploration of Unconventional Applications in Niche Chemical Fields

While the current applications of Acetonitrile, (2-benzoylphenoxy)- are established, a significant area for future growth lies in the exploration of unconventional and niche applications. The unique electronic and structural features of this compound suggest its potential utility in fields beyond its traditional use.

Promising areas for investigation include its use as a building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its coordination properties could also be exploited in the development of new ligands for catalysis or as a component in metal-organic frameworks (MOFs) for gas storage and separation. The inherent reactivity of the nitrile and benzophenone (B1666685) moieties could be harnessed in the design of novel photoresponsive materials or as a scaffold for the development of specialized polymers.

Integration with High-Throughput Experimentation and Artificial Intelligence for Discovery

The convergence of high-throughput experimentation (HTE), robotics, and artificial intelligence (AI) is set to revolutionize the discovery and optimization of chemical compounds and reactions. rsc.orgchemrxiv.orgurl.edupurdue.edu In the context of Acetonitrile, (2-benzoylphenoxy)-, this integrated approach can dramatically accelerate the pace of research.

HTE platforms can be utilized to rapidly synthesize and screen large libraries of analogs for desired properties, generating vast amounts of data. rsc.orgpurdue.edu Machine learning algorithms can then be trained on this data to identify complex structure-activity relationships and predict the properties of virtual compounds. This "closed-loop" or "self-driving" laboratory concept, where AI guides the design of new experiments to be performed by robotic systems, will enable a more efficient and intelligent exploration of the chemical space surrounding Acetonitrile, (2-benzoylphenoxy)-. This synergy will not only accelerate the discovery of new applications but also the optimization of synthetic routes with unprecedented speed and precision.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of (2-benzoylphenoxy)acetonitrile in synthetic workflows?

- Methodological Answer : Reverse-phase HPLC with UV detection is widely used for purity assessment, leveraging acetonitrile's transparency in the 200–400 nm range . For structural confirmation, combine NMR spectroscopy (to resolve aromatic and nitrile groups) with high-resolution mass spectrometry (HRMS). Electrochemical methods, such as cyclic voltammetry, can further validate functional group reactivity, as demonstrated in studies on structurally similar nitriles .

Q. How should researchers mitigate risks associated with handling (2-benzoylphenoxy)acetonitrile in laboratory settings?

- Methodological Answer : Use butyl rubber gloves (≥0.7 mm thickness, tested for >480 min resistance) and ensure local exhaust ventilation to limit inhalation exposure. Store in sealed containers away from oxidizers and heat sources (<12.8°C flashpoint) . Emergency protocols should include immediate skin decontamination with water and medical consultation for eye exposure due to acetonitrile derivatives' irritancy .

Advanced Research Questions

Q. How can factorial design optimize chromatographic separation of (2-benzoylphenoxy)acetonitrile from complex reaction mixtures?

- Methodological Answer : Implement a two-level full factorial design to evaluate variables like mobile phase composition (acetonitrile:water ratio), column temperature, and flow rate. Central composite designs with triplicate center points help estimate experimental error and identify optimal conditions (e.g., 72% acetonitrile, 0.84 mL/min flow rate for similar nitriles) . Response surfaces can resolve trade-offs between resolution and analysis time .

Q. What experimental strategies address discrepancies in solubility data for (2-benzoylphenoxy)acetonitrile in acetonitrile-water systems?

- Methodological Answer : Phase separation phenomena in acetonitrile-water mixtures can be managed using salt-out extraction (e.g., NaCl-induced partitioning) or low-temperature phase separation (-20°C). Critical parameters like ionic strength and temperature (283–333 K) should be systematically varied, guided by ternary phase diagrams . For polar derivatives, solvent-induced phase change extraction with methyl tert-butyl ether improves recovery .

Q. How do researchers validate the stability of (2-benzoylphenoxy)acetonitrile under prolonged storage or reactive conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity and temperature (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-MS for byproducts like benzophenone derivatives. Acetonitrile’s susceptibility to hydrolysis under acidic/basic conditions necessitates inert atmospheres (N₂) and desiccants during storage .

Data Contradiction and Resolution

Q. How should conflicting toxicity data for acetonitrile derivatives be interpreted when extrapolating to (2-benzoylphenoxy)acetonitrile?

- Methodological Answer : Acute toxicity (e.g., LD₅₀ >617 mg/kg in rodents) may vary with substituent groups. Prioritize in vitro assays (e.g., Ames test for mutagenicity) and compare structural analogs (e.g., 3,5-difluorophenylacetonitrile) to resolve discrepancies . For inhalation risks, adjust occupational exposure limits (OELs) based on vapor pressure (121 hPa at 25°C) and use real-time gas monitoring .

Method Development and Validation

Q. What quality-by-design (QbD) principles apply to developing a robust HPLC method for quantifying (2-benzoylphenoxy)acetonitrile impurities?

- Methodological Answer : Define critical quality attributes (CQAs) like peak symmetry and retention time reproducibility. Use risk assessment matrices to prioritize factors (e.g., column temperature, pH). A design space generated via Monte Carlo simulations ensures method robustness, with failure probabilities <5% under worst-case conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.